molecular formula C12H14O2 B8727992 2-(2-Methoxyphenyl)cyclopentan-1-one CAS No. 2702-89-8

2-(2-Methoxyphenyl)cyclopentan-1-one

Cat. No.: B8727992
CAS No.: 2702-89-8
M. Wt: 190.24 g/mol
InChI Key: NDUHDIMUCMXYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)cyclopentan-1-one is a cyclopentanone derivative featuring a methoxy-substituted phenyl ring at the 2-position of the cyclopentanone core. The methoxy group (-OCH₃) is an electron-donating substituent, which may influence electronic distribution, solubility, and reactivity compared to other substituents. This article compares it with similar cyclopentanone derivatives, focusing on substituent effects, synthetic pathways, and applications.

Properties

CAS No.

2702-89-8

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(2-methoxyphenyl)cyclopentan-1-one

InChI

InChI=1S/C12H14O2/c1-14-12-8-3-2-5-10(12)9-6-4-7-11(9)13/h2-3,5,8-9H,4,6-7H2,1H3

InChI Key

NDUHDIMUCMXYGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Aryl-Substituted Cyclopentanones

2-(4-Acetylphenyl)cyclopentan-1-one
  • Structure : A phenyl ring with an acetyl (-COCH₃) group at the 4-position.
  • Key Data: 1H NMR: Peaks at δ 7.0–8.5 ppm (aromatic protons) and δ 2.5 ppm (cyclopentanone protons) . Electronic Effects: The acetyl group is electron-withdrawing, reducing electron density on the phenyl ring compared to the methoxy group.
5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one
  • Structure: A 2-chlorophenyl group with dimethyl substitution on the cyclopentanone ring.
  • Key Data: Molecular Formula: C₁₃H₁₅ClO .
  • Comparison : The absence of alkyl groups in 2-(2-Methoxyphenyl)cyclopentan-1-one may reduce steric hindrance, favoring nucleophilic additions or condensations.
2-(3-Fluorophenyl)-2-(prop-1-en-1-yl)cyclopentan-1-one
  • Structure : A fluorophenyl group and an alkenyl substituent.
  • Key Data :
    • Synthesis : Prepared via hydroacylation, yielding 83% purity .
    • Reactivity : The electron-withdrawing fluorine atom and conjugated alkene may enhance electrophilicity at the ketone.

Alkyl- and Functionalized Cyclopentanones

2-(1-Hydroxypentyl)cyclopentanone
  • Structure : A hydroxylated pentyl chain at the 2-position.
  • Key Data :
    • Molecular Formula : C₁₀H₁₈O₂ .
    • Solubility : The hydroxyl group increases polarity, enhancing water solubility compared to aryl-substituted analogs.
  • Comparison : The methoxyphenyl group in this compound would reduce solubility in polar solvents due to its hydrophobic aromatic ring.
2-(Chloromethyl)-2-methylcyclopentan-1-one
  • Structure: Chloromethyl and methyl groups on the cyclopentanone ring.
  • Key Data :
    • Molecular Formula : C₇H₁₁ClO .
    • Reactivity : The chloromethyl group may participate in nucleophilic substitutions or elimination reactions.
  • Comparison : The absence of reactive halogens in this compound limits its utility in such reactions but improves stability.

Conjugated and Ester-Functionalized Analogs

2-(Prop-2-en-1-ylidene)cyclopentan-1-one
  • Structure : An alkenylidene group conjugated with the ketone.
  • Key Data: Molecular Formula: C₈H₁₀O . Conjugation: The conjugated system may stabilize the enol form, affecting tautomerism and UV absorption.
  • Comparison: The methoxyphenyl group in this compound lacks conjugation with the ketone, reducing stabilization of enolic forms.
Methyl 2-Oxocyclopentane-1-carboxylate
  • Structure : A methoxycarbonyl (-COOCH₃) substituent.
  • Key Data: Synonyms: 2-Carbomethoxycyclopentanone . Reactivity: The ester group enables participation in Claisen condensations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.